2-(3,5-Dimethylphenyl)isoindoline

Beschreibung

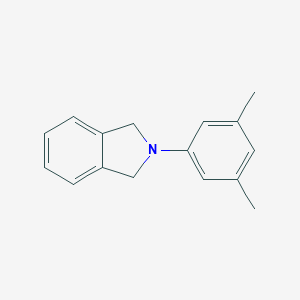

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenyl)-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-7-13(2)9-16(8-12)17-10-14-5-3-4-6-15(14)11-17/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDUXLERZQIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC3=CC=CC=C3C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346654 | |

| Record name | 2-(3,5-Dimethylphenyl)isoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113439-98-8 | |

| Record name | 2-(3,5-Dimethylphenyl)isoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Based Characterization of 2 3,5 Dimethylphenyl Isoindoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complete structural elucidation of 2-(3,5-Dimethylphenyl)isoindoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR Spectroscopic Analysis.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. Expected signals would include those for the aromatic protons on both the isoindoline (B1297411) and the 3,5-dimethylphenyl rings, the benzylic protons of the isoindoline core (CH₂-N and CH₂-Ar), and the methyl protons on the phenyl ring. Analysis of chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopic Analysis.

The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. Each carbon atom in the this compound structure would produce a unique signal. The chemical shifts would differentiate between aromatic carbons, benzylic carbons, and methyl carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC).

Two-dimensional NMR techniques are crucial for establishing the connectivity within the molecule.

Correlation Spectroscopy (COSY): A COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would help to trace the proton-proton networks within the aromatic rings and confirm the connectivity of the isoindoline methylene (B1212753) groups. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): An HSQC (or HMQC) spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edunih.gov This would definitively link the proton assignments to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. sdsu.edunih.gov This is particularly powerful for identifying connections between different parts of the molecule, such as linking the protons on the 3,5-dimethylphenyl ring to the nitrogen-bearing carbon of the isoindoline core, and for identifying quaternary (non-protonated) carbon atoms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. iitm.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic CH₂ and CH₃ groups. Specific bands for C=C stretching within the aromatic rings and C-N stretching would also be present.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): MS analysis would determine the molecular weight of this compound by identifying the molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum would offer structural clues, showing how the molecule breaks apart under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular mass. researchgate.net This precise mass allows for the unambiguous determination of the molecular formula, confirming the elemental composition (the exact number of carbon, hydrogen, and nitrogen atoms) and distinguishing it from other compounds with the same nominal mass.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org If suitable crystals of this compound could be grown, this technique would provide precise data on:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles.

Conformation: The preferred spatial arrangement of the atoms and the relative orientation of the isoindoline and dimethylphenyl ring systems.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as van der Waals forces or π-π stacking. nih.govmdpi.comnih.gov

Without access to published studies containing this data for this compound, the creation of the requested detailed article is not feasible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

The electronic absorption characteristics of this compound and its analogues are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions within the molecule, which are influenced by the chromophoric isoindoline core and the nature of the substituent on the nitrogen atom.

Detailed Research Findings

Research on the optical properties of isoindoline derivatives reveals that their primary absorption bands are located in the near-ultraviolet (NUV) region of the electromagnetic spectrum. The position and intensity of these absorption maxima are sensitive to the electronic nature of the substituents attached to the isoindoline scaffold.

For instance, studies on a series of N-substituted isoindole-1,3-dione derivatives, which share the core isoindoline structure but with carbonyl groups on the five-membered ring, have demonstrated that these compounds consistently exhibit maximum absorbance peaks (λmax) in the range of 229 to 231 nm when measured in dichloromethane acgpubs.org. This suggests that the fundamental electronic transitions of the isoindoline system occur in this NUV region.

While specific molar absorptivity (ε) values for this compound are not extensively documented in publicly available literature, the data from analogous compounds provide a valuable reference. The intensity of absorption, represented by the molar absorptivity, is an indicator of the probability of the electronic transition.

The parent isoindoline molecule itself has been the subject of detailed spectroscopic investigation. High-resolution electronic spectra of jet-cooled isoindoline have identified the 0-0 bands for two distinct conformational isomers, the axial and equatorial forms, at 37,022 cm⁻¹ and 36,761 cm⁻¹, respectively. These values correspond to wavelengths in the deep UV region and highlight the influence of the nitrogen atom's geometry on the electronic energy levels.

Furthermore, the formation of colored isoindole derivatives through chemical reactions demonstrates the tunability of the optical properties of this heterocyclic system. For example, the reaction of o-phthalaldehyde (B127526) with sulfite in the presence of ammonia yields a blue isoindole product with absorption maxima at 582 nm and 629 nm in the aqueous phase. Subsequent extraction of a derivative into chloroform results in a red-colored solution with a maximum absorbance at 542 nm researchgate.net. This significant shift in the absorption maxima into the visible region is a result of the extended conjugation and altered electronic structure of the resulting chromophore.

The substitution of an aryl group, such as the 3,5-dimethylphenyl moiety, on the nitrogen atom of the isoindoline ring is expected to modulate the electronic properties of the core structure. The phenyl ring's π-system can interact with the lone pair of electrons on the nitrogen atom and the π-system of the fused benzene (B151609) ring of the isoindoline, leading to potential shifts in the absorption maxima compared to the unsubstituted parent compound. The methyl groups on the phenyl ring, being weak electron-donating groups, may induce subtle bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.

To provide a comparative context, the UV-Vis spectroscopic data for related isoindoline and isoindole-1,3-dione derivatives are summarized in the tables below.

Data Tables

Table 1: UV-Vis Absorption Data for N-Substituted Isoindole-1,3-dione Derivatives in Dichloromethane acgpubs.org

| Compound | λmax (nm) |

| 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 229 |

| 2-(2-Mesyloxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 231 |

| 2-(2-Azidoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 229 |

| 2-(3-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 230 |

| 2-(3-Mesyloxypropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 230 |

| 2-(3-Azidopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 229 |

Table 2: UV-Vis Absorption Data for Isoindole Derivatives from Reaction of o-Phthalaldehyde researchgate.net

| Compound/Solvent System | λmax (nm) | Visual Color |

| Isoindole derivative in aqueous ammonia/sulfite solution | 582, 629 | Blue |

| Extracted isoindole derivative in chloroform | 542 | Red |

Computational and Theoretical Investigations of 2 3,5 Dimethylphenyl Isoindoline and Analogues

Quantum Chemical Calculations: DFT and Ab Initio Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the molecular and electronic properties of isoindoline (B1297411) derivatives. nih.govnih.gov These approaches allow for the detailed examination of molecules at the atomic level, providing data on geometry, energy, and spectroscopic properties. superfri.orgmdpi.com DFT methods, such as the popular B3LYP functional, are widely used for their balance of computational cost and accuracy in studying organic molecules. superfri.orgscirp.org Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. researchgate.net These computational studies are crucial for understanding the structure-property relationships in compounds like 2-(3,5-Dimethylphenyl)isoindoline. nih.gov

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface (PES). For molecules with flexible groups, such as the ethyl and amino groups in some analogues, a PES scan is performed by systematically rotating specific dihedral angles to identify all possible stable conformers. scirp.org

Using DFT methods like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), researchers can calculate the optimized geometric parameters (bond lengths, bond angles, and dihedral angles). nih.gov For example, in a related isoindole derivative, the molecular configuration was found to be stabilized by intramolecular hydrogen bonds, forming a distinct loop structure. mdpi.com The planarity of the isoindoline ring system and the relative orientation of the 3,5-dimethylphenyl substituent are key parameters determined through these calculations. The final optimized structure represents the lowest energy state of the isolated molecule in the gas phase.

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated harmonic frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. scirp.org

A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. scirp.orgnih.gov This allows for the precise correlation of calculated frequencies with specific molecular motions, such as C-H stretching, N-H vibrations, and C-C ring vibrations. nih.gov For instance, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while C=C ring stretching modes in related heterocyclic systems are found between 1600 and 1400 cm⁻¹. scirp.orgnih.gov These theoretical spectra serve as a powerful tool for interpreting and validating experimental spectroscopic data. mdpi.com

| Vibrational Mode | Typical Calculated Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3500–3300 | Stretching of the amine bond, if present. |

| Aromatic C-H Stretch | 3100–3000 | Stretching vibrations of C-H bonds on the phenyl and isoindoline aromatic rings. |

| Aliphatic C-H Stretch | 3000–2850 | Stretching vibrations of C-H bonds in methyl groups. |

| C=C Ring Stretch | 1600–1400 | Vibrations associated with the carbon-carbon bonds within the aromatic rings. |

| C-H Bending | 1470–1350 | Bending motions of the methyl group protons. |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts (¹H and ¹³C) for organic molecules. nih.govresearchgate.net These calculations are performed on the previously optimized molecular geometry. By computing the isotropic magnetic shielding tensors for each nucleus and referencing them to a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. nih.gov

Studies have shown that the accuracy of predicted NMR chemical shifts can depend significantly on the chosen DFT functional and basis set. nih.gov Researchers often test a variety of methods (e.g., B3LYP, M06-2X, PBE1PBE) and compare the calculated shifts with experimental values using statistical tools like the Root Mean Square Error (RMSE). nih.gov This process not only validates the computational model but also helps in the unambiguous assignment of complex experimental spectra, especially for molecules with multiple, similar-looking protons and carbons. researchgate.net For isoindoline-1,3-dione analogues, theoretical calculations of ¹H and ¹³C NMR isotropic values have been successfully used to characterize the synthesized compounds. nih.govnih.gov

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO/B3LYP/6-311+G(d,p)) |

|---|---|---|

| H1 | 2.61 | 2.61 |

| H2 | 3.04 | 3.13 |

| H3 | 6.08 | 6.22 |

| H4 | 7.19 | 7.21 |

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For isoindole analogues, DFT calculations have been used to map the distribution of these orbitals. mdpi.com Typically, the HOMO is found to be located over the more electron-rich parts of the molecule, such as the substituted aromatic ring, while the LUMO is often distributed over the isoindole core. mdpi.com This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. FMO theory is also essential for understanding reaction mechanisms, such as cycloadditions, where the interaction between the HOMO of one reactant and the LUMO of another is key. wikipedia.orgresearchgate.net For larger systems, advanced concepts like Frontier Molecular Orbitalets (FMOLs) can provide a more localized picture of reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.29 |

| E(LUMO) | -2.78 |

| Energy Gap (ΔE) | 4.51 |

Molecular Dynamics Simulations in Conjunction with Quantum Mechanics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes and intermolecular interactions. researchgate.net

For isoindoline derivatives, MD simulations have been used to study their binding stability within biological targets, such as the GABA-A receptor. mdpi.com These simulations can reveal persistent hydrogen bonds and crucial π-π stacking interactions that stabilize the ligand-receptor complex. mdpi.com Enhanced sampling techniques like metadynamics can be combined with MD to explore the free-energy profile of binding and unbinding events. mdpi.com In some approaches, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method is used, where the most important region (e.g., the ligand and the active site) is treated with a more accurate quantum chemical method, while the rest of the system is modeled with a classical force field. mdpi.com

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition state structures that connect them. researchgate.net The calculation of activation energies (the energy barrier between reactants and the transition state) helps to predict reaction rates and determine the most favorable pathway. researchgate.net

For systems related to this compound, DFT has been used to study reaction mechanisms. For example, the factors controlling the reactivity and stereoselectivity of Diels-Alder cycloadditions involving dienophiles derived from 3,5-dimethylaniline have been assessed using FMO theory and analysis of the transition state. researchgate.net In other studies, the decomposition pathways of related five-membered heterocyclic rings like 3-pyrroline (B95000) have been investigated, revealing the nature of the transition state and the energy barriers involved in dehydrogenation reactions. researchgate.net These theoretical studies provide a detailed, step-by-step understanding of how these molecules are formed and how they might react, which is often difficult to obtain through experimental means alone. wikipedia.org

Tautomeric Equilibria and Isomerism Investigations

Computational and theoretical chemistry provides powerful tools to investigate the structural nuances of molecules like this compound. These methods allow for the examination of potential tautomeric forms and conformational isomers that may not be easily isolated or characterized experimentally. Such studies are crucial for understanding the molecule's stability, reactivity, and potential interactions in various chemical environments.

Tautomerism in the isoindoline ring system is a key area of investigation. The parent isoindole system, a structural analogue, has been the subject of computational studies to determine the relative stability of its tautomeric forms. worldscientific.comconsensus.app These studies, often employing density functional theory (DFT), indicate that the isoindole form is generally more stable than its 1-H-isoindole tautomer. worldscientific.comconsensus.app This preference is attributed to the aromaticity of the pyrrole-like ring in the isoindole structure.

For N-substituted isoindolines, such as this compound, the primary form is the reduced isoindoline ring. However, the potential for tautomerism in derivatives, such as diiminoisoindoline, highlights the structural versatility of this heterocyclic core. In diiminoisoindoline, computational studies have explored the equilibrium between amino-imino and diimino tautomers, revealing that the amino-imino form can be more stable, particularly in the solid state. brandeis.eduresearchgate.net These studies also identified the presence of syn and anti conformational isomers, arising from the arrangement of substituents around the imino groups. brandeis.eduresearchgate.net

Isomerism in this compound is primarily centered on the rotational barrier around the C-N bond connecting the 3,5-dimethylphenyl group to the isoindoline nitrogen atom. This rotation can give rise to different conformational isomers, or rotamers. The relative stability of these rotamers is influenced by steric hindrance between the hydrogen atoms on the dimethylphenyl ring and the isoindoline moiety.

The following tables summarize the types of isomerism relevant to this compound and its analogues, based on computational studies of related structures.

Table 1: Investigated Tautomeric Forms of the Isoindole Core

| Tautomer Name | General Structure | Key Computational Findings |

| Isoindole | Aromatic pyrrole-like ring fused to a benzene (B151609) ring. | Generally found to be the more stable tautomer in computational studies of the parent system. worldscientific.comconsensus.app |

| 1-H-Isoindole (Isoindolenine) | Non-aromatic diene structure with one sp3-hybridized carbon in the five-membered ring. | Calculated to be of higher energy and thus less stable than the isoindole form. worldscientific.comconsensus.app |

| Amino-imino Isoindoline | An isoindoline derivative with one amino and one imino group. | Found to be a stable tautomer in computational studies of diiminoisoindoline. brandeis.eduresearchgate.net |

| Diimino Isoindoline | An isoindoline derivative with two imino groups. | Investigated computationally, with relative stability depending on the specific substitution and environment. brandeis.eduresearchgate.net |

Table 2: Potential Conformational Isomers of this compound

| Isomer Type | Description | Expected Computational Insights |

| Rotamers (Atropisomers) | Isomers arising from restricted rotation around the N-aryl single bond. | Determination of the dihedral angle between the phenyl ring and the isoindoline plane for the lowest energy conformer. Calculation of the rotational energy barrier. |

| Ring Pucker Conformations | Different puckering conformations of the five-membered isoindoline ring. | Identification of the most stable ring conformation (e.g., envelope, twist). |

Broader Research Applications and Future Directions in Isoindoline Chemistry Non Biological Focus

Applications in Ligand Design and Coordination Chemistry

The nitrogen atom within the isoindoline (B1297411) ring, along with potential substituents, makes the scaffold an excellent candidate for ligand design in coordination chemistry. Isoindoline-based ligands are instrumental in forming stable complexes with various transition metals.

A notable class of these are the bis(pyridylimino)isoindoline (BPI) ligands, which act as NNN pincer ligands. For instance, 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline has been used to synthesize complexes with Copper(II) and Nickel(II). rsc.orgrsc.org X-ray crystallography confirmed that these complexes, such as [Cu(BPIMe)(H₂O)₂]ClO₄ and [Ni(BPIMe)(H₂O)₂]ClO₄, adopt a distorted trigonal bipyramidal geometry with the three nitrogen atoms of the ligand coordinating in the equatorial plane. rsc.org

These complexes are not merely structural curiosities; they exhibit significant electrochemical activity. Studies have shown that both the Cu(II) and Ni(II) complexes can act as electrocatalysts for the reduction of carbon dioxide (CO₂). rsc.org The catalytic activity is proposed to be initiated by the reduction of the ligand, highlighting the crucial role of the isoindoline-based framework in mediating electron transfer processes. rsc.orgrsc.org The stability and fluxional coordination of the ligand in its reduced state are believed to be key factors in the catalytic cycle. rsc.org The development of N-aryl substituted isoindolines like 2-(3,5-Dimethylphenyl)isoindoline fits within this paradigm, offering a tunable electronic and steric profile for the resulting metal complexes.

Development of Novel Synthetic Methodologies Leveraging the Isoindoline Scaffold

The synthesis of the isoindoline core itself has been the subject of extensive research, leading to a diverse array of methodologies. researchgate.netorganic-chemistry.org These methods often leverage the scaffold's structure to enable efficient construction of complex molecular architectures.

Recent advancements include:

Transition Metal Catalysis : Palladium-catalyzed reactions are prominent, including the C-H carbonylation of primary benzylamines to form benzolactams under atmospheric CO pressure. organic-chemistry.org Another approach involves a direct, one-step synthesis via ortho-C─H alkenylation followed by intramolecular aminative cyclization of benzylamine (B48309) derivatives, using a Pd(II) catalyst. researchgate.net

Cyclization Strategies : Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides a smooth route to isoindolines. organic-chemistry.org An orthogonal methodology allows for the selective synthesis of isoindole or isoquinoline (B145761) derivatives from α-azido carbonyl compounds through intramolecular azide-alkene cycloaddition. organic-chemistry.org

Reductive Amination : An unprecedented method for synthesizing N-arylisoindolines involves the reductive amination between o-phthalaldehyde (B127526) and anilines, where intermediate imines are reduced stepwise to the final isoindoline product. researchgate.net

Alternative Methods : A facile method using POCl₃ and DBU allows for the synthesis of N-aryl-substituted azacycles, including isoindolines, from arylamines and cyclic ethers. organic-chemistry.org

These varied synthetic routes demonstrate the versatility of the isoindoline core as both a synthetic target and a foundational element for building more elaborate molecules. buet.ac.bdmetu.edu.tr

| Methodology | Key Reagents/Catalysts | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Alkenylation/Cyclization | Pd(II) salt, Ag(I) additive, Cu(II) oxidant | Benzylsulfonamides and acrylates | One-step procedure with tolerance for various functional groups. | researchgate.net |

| Acid-Catalysed Hydroamination | Brønsted acid | 2-Alkenylarylethylamine derivatives | Proceeds smoothly via benzylic carbenium ion generation. | organic-chemistry.org |

| Reductive Amination | Reducing agent and catalyst | o-Phthalaldehyde and anilines | Direct synthesis of N-arylisoindolines. | researchgate.net |

| Azide-Alkene Cycloaddition | Heat (Toluene or DMF) | α-Azido carbonyl compounds with a 2-alkenylaryl moiety | Orthogonal synthesis allowing access to isoindoles or isoquinolines. | organic-chemistry.org |

Advanced Chemical Probe Development and Methodology

The unique properties of the isoindole nucleus, the oxidized counterpart to isoindoline, make it a valuable component in the development of advanced chemical probes. Isoindoles are recognized for their fluorescent properties, which makes them suitable for applications such as organic light-emitting devices (OLEDs). organic-chemistry.org This inherent fluorescence is a critical feature for creating probes that can be used to visualize and study chemical environments and processes.

Furthermore, isoindole derivatives have found commercial use as stable and effective dyes and pigments. nih.gov For example, Pigment Yellow 139 is a 1,3-disubstituted isoindoline dye. nih.gov The synthesis of intensely colored isoindole-based dyes can arise from the condensation of primary amines with o-diacylbenzenes, leading to complex, highly conjugated systems. beilstein-journals.org This chemistry provides a foundation for designing new chromophoric and fluorophoric probes based on the isoindoline scaffold, where the N-substituent, such as a 3,5-dimethylphenyl group, can be used to modulate the electronic and photophysical properties of the molecule.

Future Research Avenues for Derivatization and Scaffold Modification

The future of isoindoline chemistry lies in the continued exploration of its derivatization and the modification of the core scaffold. The concept of using pre-assembled heterocyclic cores, like isoindoline, for high-throughput synthesis is an attractive strategy for discovering new materials and molecules with unique properties. researchgate.net

Future research avenues include:

Solid-Phase Synthesis : Developing robust solid-phase synthesis protocols will enable the creation of large combinatorial libraries of isoindoline derivatives. researchgate.net This allows for rapid screening for desired properties, such as catalytic activity or specific binding capabilities.

Novel Cycloadditions : Exploring new types of cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, can provide access to novel and complex chiral isoindoline derivatives. wikipedia.org

Functional Group Interconversion : Developing new methods to transform the isoindoline core, such as converting it to isoquinolone or isoindolinone derivatives, opens up access to a wider range of heterocyclic systems with different chemical properties. metu.edu.tr

Scaffold Hopping : Using the isoindoline scaffold as a starting point for "scaffold hopping" to create structurally novel but functionally similar molecules is a promising strategy in materials and medicinal chemistry. researchgate.net

The ability to strategically modify the isoindoline skeleton, for instance by altering the N-aryl substituent or adding functional groups to the benzene (B151609) ring, provides a powerful tool for fine-tuning molecular properties. organic-chemistry.orgnih.gov

Green Chemistry Principles in Isoindoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoindolines and their derivatives. The goal is to develop methods that are more environmentally benign, efficient, and sustainable.

Several green approaches to isoindolinone (a close relative of isoindoline) synthesis have been reported:

Catalyst and Solvent Recycling : A tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones using a fluorous phosphine (B1218219) organocatalyst in green solvents has been developed. rsc.org This method allows for good to excellent yields without the need for column chromatography, and both the catalyst and solvents can be recycled. rsc.org

Metal-Free Conditions : An efficient one-pot, metal-free method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid has been demonstrated. nih.gov This approach is advantageous due to its mild reaction conditions and short reaction times. nih.gov

Atom Economy and Benign Oxidants : An N-heterocyclic carbene (NHC)-catalyzed synthesis of N-substituted isoindolinone acetates uses molecular oxygen from the air as the sole oxidant, offering high atom efficiency and operational simplicity. organic-chemistry.org

Low Environmental Factor (E-factor) : A rhodium(II)-catalyzed reaction to produce isoindolinone derivatives was developed with a favorable E-factor of 5.70, indicating a low amount of waste generated relative to the product. rsc.org

These examples highlight a clear trend towards more sustainable synthetic practices in isoindoline chemistry, reducing waste and avoiding the use of toxic or expensive reagents.

| Green Chemistry Principle | Method Example | Advantages | Reference |

|---|---|---|---|

| Catalyst/Solvent Recycling | Tandem reaction with fluorous phosphine organocatalyst in green solvents. | Reduced resource consumption and waste. | rsc.org |

| Use of Safer Solvents/Reagents | One-pot, metal-free synthesis from 2-benzoylbenzoic acid. | Avoids toxic metals, mild conditions, short reaction times. | nih.gov |

| High Atom Economy | NHC-catalyzed synthesis using air as the oxidant. | Maximizes incorporation of starting materials into the final product. | organic-chemistry.org |

| Designing for Energy Efficiency | Rhodium(II)-catalyzed reaction with a low E-factor. | High yields, low environmental impact metric. | rsc.org |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 2-(3,5-Dimethylphenyl)isoindoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (both H and C) is essential for confirming the aromatic substitution pattern and verifying the isoindoline backbone. Infrared (IR) spectroscopy can identify functional groups such as C-N or C=C bonds. For example, in analogous isoindoline-1,3-dione derivatives, IR peaks near 1700–1750 cm confirm carbonyl groups, while NMR signals at δ 6.5–8.0 ppm correlate with aromatic protons . Mass spectrometry (MS) should be used to validate molecular weight, particularly given discrepancies in reported values (e.g., 223.31 g/mol vs. 233.31 g/mol in related compounds) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Consult the Safety Data Sheet (SDS) for hazard identification. Key precautions include:

- Use of personal protective equipment (gloves, lab coat, goggles).

- Avoidance of inhalation or skin contact; work in a fume hood.

- Immediate medical consultation if exposure occurs, with the SDS provided to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., molecular weight, boiling point) of this compound?

- Methodological Answer : Cross-reference authoritative databases like NIST Chemistry WebBook for validated data . For example:

- Molecular Weight : reports 223.31 g/mol (CHN), while lists 233.31 g/mol (CHN) for a structurally similar quinoline derivative. Confirm via high-resolution mass spectrometry (HRMS).

- Boiling Point : Reported values (e.g., 228–229°C for analogs in ) may vary due to impurities or measurement conditions. Replicate experiments under controlled vacuum conditions to standardize results .

Q. What experimental strategies minimize by-product formation during the synthesis of isoindoline derivatives?

- Methodological Answer :

- Reaction Optimization : Use kinetic vs. thermodynamic control. For example, in , prolonged reaction times (48 hours) at room temperature reduced side products in Claisen-Schmidt condensations.

- Catalyst Selection : Employ mild bases (e.g., NaOH in ethanol) to avoid over-dehydration or polymerization .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates isoindoline derivatives from unreacted starting materials.

Q. How can computational methods enhance the design of isoindoline-based bioactive compounds?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding affinity of this compound with target enzymes (e.g., acetylcholinesterase in ).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with experimental reactivity or spectroscopic data .

Key Considerations for Researchers

- Data Validation : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST) over vendor catalogs for physical/chemical data.

- Synthesis Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously to address batch-to-batch variability.

- Safety Compliance : Regularly update institutional SDS repositories and conduct hazard reviews before scaling up reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.